molecular formula C25H42O4 B018468 Ursodeoxycholic Acid Methyl Ester CAS No. 10538-55-3

Ursodeoxycholic Acid Methyl Ester

Cat. No.: B018468
CAS No.: 10538-55-3
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-ZQMFMVRBSA-N
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Description

Ursodeoxycholic Acid Methyl Ester is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases and gallstones. The methyl ester form is synthesized to enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry and pharmaceutical applications .

Mechanism of Action

Target of Action

Ursodeoxycholic Acid Methyl Ester (UDCA-ME) primarily targets the bile acid pool in the human body . It is a secondary bile acid with cytoprotectant, immunomodulating, and choleretic effects . It reduces the cholesterol fraction of biliary lipids .

Mode of Action

UDCA-ME works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . This interaction with its targets leads to significant changes in the bile acid pool, reducing the toxicity and increasing the hydrophilicity of the bile acids .

Biochemical Pathways

UDCA-ME affects several biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . The regulation of these pathways contributes to the beneficial effects of UDCA-ME, including its anticholestatic action .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and adme properties . More research is needed to fully understand the pharmacokinetics of UDCA-ME.

Result of Action

The molecular and cellular effects of UDCA-ME’s action are diverse. It has been found to be more potent than DHA in HepG2 and Huh-7 HCC cells, and may act as a prodrug to improve the stability as well as sustain the release of the active drug DHA . It also possesses anti-inflammatory, antioxidant, and anti-fibrotic properties, and it may reduce the degree of liver damage caused by nonalcoholic steatohepatitis (NASH) .

Action Environment

The action, efficacy, and stability of UDCA-ME can be influenced by various environmental factors. For instance, the stability and anticancer activity of UDCA-ME were found to be higher than DHA, which in part accounted for the increased anticancer activity . .

Biochemical Analysis

Biochemical Properties

Ursodeoxycholic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biological synthesis of UDCA using hydroxysteroid dehydrogenase (HSDH) and engineered bacteria expressing the relevant HSDHs . The nature of these interactions involves the transformation of chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) into UDCA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by mediating and influencing the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy . It can specifically regulate the threshold of apoptosis, inhibit cancer cell growth, and induce autophagy and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it causes G0/G1 arrest and induces reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that UDCA treatment reduces levels of liver dysfunction biomarkers ALT, AST, and miR-122, even at low doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In small animals, ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In humans, UDCA is a secondary bile acid derived from the metabolism of the primary bile acid chenodeoxycholic acid (CDCA) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ursodeoxycholic Acid Methyl Ester typically involves the esterification of ursodeoxycholic acid. One common method includes the reaction of ursodeoxycholic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the esterification process can be optimized using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ursodeoxycholic Acid Methyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Chenodeoxycholic Acid Methyl Ester
  • Cholic Acid Methyl Ester
  • Deoxycholic Acid Methyl Ester

Comparison: Ursodeoxycholic Acid Methyl Ester is unique due to its enhanced stability and bioavailability compared to its parent compound, ursodeoxycholic acid. It also exhibits lower cytotoxicity towards normal cells while maintaining potent therapeutic effects against cancer cells. This makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430934
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-55-3
Record name Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl ursodeoxycholate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why combine Ursodeoxycholic Acid Methyl Ester with Dihydroartemisinin?

A: Dihydroartemisinin (DHA), an antimalarial drug, has shown anticancer activity but suffers from a short half-life. Researchers synthesized a hybrid compound, this compound-Dihydroartemisinin (UDCMe-Z-DHA), to improve DHA's stability and anticancer properties. This approach aimed to create a more effective therapeutic agent for hepatocellular carcinoma. []

Q2: How does UDCMe-Z-DHA exert its anticancer effects?

A: Research indicates that UDCMe-Z-DHA induces G0/G1 cell cycle arrest in HepG2 hepatocellular carcinoma cells. [] This arrest prevents cell division and proliferation. Furthermore, the compound elevates reactive oxygen species (ROS) levels, disrupts mitochondrial membrane potential, and triggers autophagy, ultimately leading to apoptosis (programmed cell death) in the targeted cancer cells. []

Q3: Is UDCMe-Z-DHA more effective than DHA alone?

A: Studies show that UDCMe-Z-DHA is significantly more potent than DHA alone against HepG2 cells. UDCMe-Z-DHA demonstrated an IC50 of 1 μM, indicating greater potency compared to DHA. [] This enhanced activity is partly attributed to its improved stability, as confirmed through time-course experiments, cell viability assays, and HPLC-MS/MS analysis. []

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